ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate
Description
Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate is a heterocyclic compound featuring a 1,2,4-dithiazole core substituted with a thioxo group at position 3 and a carbamate moiety at position 3. The carbamate group (-O-CO-NH-) is esterified with an ethyl chain, influencing its physicochemical properties and reactivity. This compound is of interest in organic synthesis and medicinal chemistry due to the electron-deficient dithiazole ring and the versatility of the carbamate functional group .
Properties
IUPAC Name |
ethyl N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S3/c1-2-9-4(8)6-3-7-5(10)12-11-3/h2H2,1H3,(H,6,7,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMCBOFMAWFDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=S)SS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate typically involves the reaction of ethyl carbamate with a dithiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols .
Scientific Research Applications
Synthesis and Organic Chemistry
Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate serves as a versatile building block in organic synthesis. It can be utilized to create more complex sulfur-containing heterocycles, which are valuable in medicinal chemistry and materials science. The compound can participate in various chemical reactions:
- Oxidation Reactions: Can yield sulfoxides or sulfones.
- Reduction Reactions: May produce thiols or other reduced sulfur species.
- Substitution Reactions: Involves nucleophilic or electrophilic substitutions leading to diverse derivatives.
Research indicates that compounds containing dithiazole rings may exhibit significant biological activities, including antimicrobial and anticancer properties. This compound is being investigated for its potential as a drug candidate. Preliminary studies suggest it may interact with specific enzymes or receptors involved in disease pathways.
Case Study: Anticancer Activity
A recent study explored the cytotoxic effects of various dithiazole derivatives on cancer cell lines. This compound showed promising results in inhibiting cell proliferation, indicating its potential as a lead compound for further drug development .
Material Science
In the field of materials science, this compound is being studied for its applications in developing new materials with unique properties such as conductive polymers and advanced coatings. Its ability to form stable complexes with metals makes it a candidate for creating innovative materials with enhanced electrical conductivity.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Observations |
|---|---|---|
| Organic Synthesis | Building block for sulfur-containing heterocycles | Versatile reactions: oxidation, reduction |
| Biological Research | Potential anticancer agent | Inhibits proliferation in cancer cell lines |
| Material Science | Development of conductive polymers | Stable metal complexes enhance conductivity |
Mechanism of Action
The mechanism of action of ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s thioxo group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the target cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in microbial growth .
Comparison with Similar Compounds
N,N-Dimethyl-N′-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide (CAS 1192027-04-5)
- Structure : Replaces the carbamate with a formimidamide group (-N=C(NMe₂)-).
- Applications : Used as a sulfurizing reagent in oligonucleotide synthesis (e.g., RNAi therapeutics) due to its ability to introduce sulfur atoms into phosphorothioate backbones .
- Key Differences: The formimidamide group enhances stability under acidic conditions compared to the carbamate. Higher solubility in polar aprotic solvents (e.g., pyridine) due to the dimethylamino substituent .
N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)propanamide (CAS 36289-45-9)
- Structure : Substitutes the carbamate with a propanamide group (-NH-CO-Pr).
- Key Differences :
Guanidine Derivatives (e.g., N,N′-Bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine)
- Structure : Incorporates a guanidine (-NH-C(=NH)-NH-) moiety instead of carbamate.
- Applications : Investigated as ligands for metal coordination complexes or enzyme inhibitors due to strong hydrogen-bonding capacity .
- Key Differences: Guanidine derivatives exhibit basicity (pKa ~13–14) absent in carbamates. Bulkier substituents reduce solubility in non-polar solvents compared to ethyl carbamate .
Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Group |
|---|---|---|---|---|
| Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate | C₆H₇N₂O₂S₃ | 235.3* | Not reported | Carbamate (-O-CO-NH-) |
| N,N-Dimethyl-N′-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide | C₅H₈N₄S₃ | 220.3 | Not reported | Formimidamide (-N=C(NMe₂)-) |
| N-(3-Thioxo-3H-1,2,4-dithiazol-5-yl)propanamide | C₅H₆N₂OS₃ | 206.3 | ~120–125 (est.) | Amide (-NH-CO-Pr) |
| N,N′-Bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine | C₁₇H₁₆N₄S₃ | 380.5 | >200 | Guanidine (-NH-C(=NH)-NH-) |
*Calculated based on molecular formula.
Biological Activity
Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate is a compound that belongs to the class of dithiazole derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies and highlighting its potential applications in pharmacology.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its biological significance. The compound's molecular formula is , and it has a molecular weight of 205.32 g/mol. Its structural characteristics contribute to its reactivity and biological interactions.
Antimicrobial Activity
Dithiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains:
- Gram-positive bacteria : Compounds have shown Minimum Inhibitory Concentrations (MICs) as low as 0.25 µg/mL against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative bacteria : Activity against Acinetobacter baumannii has also been reported with comparable efficacy.
- Fungi : Antifungal activity has been observed against Candida species, with MICs reaching as low as 8 µg/mL for certain derivatives .
Anticancer Potential
Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds similar to this compound demonstrated cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 11b | A549 | 11.20 |
| 11c | A549 | 15.73 |
| 13b | A549 | 59.61 |
| 14b | A549 | 27.66 |
These findings suggest that the compound may serve as a lead in the development of new anticancer agents .
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. Studies indicate that related compounds exhibit moderate antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA). This suggests potential applications in combating oxidative stress-related diseases .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Dithiazole derivatives can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may stem from the ability to scavenge free radicals and modulate oxidative stress pathways.
- Molecular Docking Studies : Computational studies have suggested favorable interactions with target proteins involved in cancer progression and microbial resistance .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of compounds related to this compound:
- Antimicrobial Efficacy : A study reported that a series of dithiazole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessments : Another investigation focused on the anticancer properties of thiazole derivatives, revealing significant cytotoxic effects against lung cancer cell lines .
- Antioxidant Evaluation : Research highlighted the antioxidant capabilities of these compounds, suggesting their potential in therapeutic applications for oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, carbamate derivatives are often prepared by reacting amines with chloroformate esters under basic conditions. A catalyst-free, aqueous ethanol-mediated approach (as used for structurally similar carbamates) may improve yield and reduce side reactions. Key parameters include temperature control (e.g., 25–30°C to avoid thermal degradation) and stoichiometric ratios of reagents like triethylamine to stabilize intermediates .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the dithiazole and carbamate moieties. For instance, the thioxo group (C=S) typically appears as a distinct signal in ¹³C NMR (~160–180 ppm). High-Resolution Mass Spectrometry (HRMS) provides molecular ion confirmation ([M+H]⁺), while IR spectroscopy identifies functional groups like N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Methodological Answer : Ethanol and dichloromethane (DCM) are preferred solvents due to the compound’s moderate polarity. Stability tests should include pH-dependent degradation studies (e.g., acidic/basic hydrolysis of the carbamate group) and thermal analysis (DSC/TGA). Storage under inert atmospheres at –20°C is recommended to prevent oxidation of the thioxo group .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron density of the dithiazole ring, predicting nucleophilic/electrophilic sites. Molecular docking studies (using software like AutoDock) may identify potential interactions with biological targets, such as enzymes with sulfur-binding pockets. Validate predictions with experimental assays (e.g., enzyme inhibition or cytotoxicity screens) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Ambiguities in NMR signals (e.g., overlapping peaks) can be addressed via 2D techniques like COSY, HSQC, or NOESY. For example, HSQC correlates ¹H-¹³C couplings to assign quaternary carbons in the dithiazole ring. If HRMS data conflicts with expected molecular weight, consider isotopic patterns or adduct formation (e.g., [M+Na]⁺) .
Q. How does the thioxo group influence the compound’s reactivity in cross-coupling or cycloaddition reactions?
- Methodological Answer : The thioxo group acts as a leaving group or participates in [3+2] cycloadditions. For example, under palladium catalysis, it may undergo Suzuki-Miyaura coupling with aryl boronic acids. Reaction kinetics can be monitored via HPLC or in situ FTIR to track intermediate formation .
Q. What are the toxicological implications of this compound, and how should handling protocols be designed?
- Methodological Answer : While specific toxicity data are limited, structural analogs like ethyl carbamate are classified as Group 2B carcinogens. Implement OSHA guidelines for carbamate handling: use fume hoods, PPE (gloves, lab coats), and monitor air quality. Acute toxicity testing in cell lines (e.g., HepG2) is advised for preliminary risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
